(2R)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid
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Overview
Description
(2R)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid is a fluorinated organic compound with the molecular formula C5H7F5O2. This compound is characterized by the presence of five fluorine atoms, which significantly influence its chemical properties and reactivity. Fluorinated compounds are often of interest in various fields due to their unique properties, such as high thermal stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid typically involves the introduction of fluorine atoms into a suitable precursor. One common method is the fluorination of 2-methylbutanoic acid using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentafluoroketones, while reduction can produce pentafluoroalcohols.
Scientific Research Applications
(2R)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased resistance to heat and chemical degradation.
Mechanism of Action
The mechanism by which (2R)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Methylbutanoic acid: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
3,3,4,4,4-Pentafluorobutanoic acid: Similar structure but without the methyl group, affecting its physical and chemical behavior.
2,2,3,3,3-Pentafluoropropanoic acid: Shorter carbon chain, leading to different applications and reactivity.
Uniqueness
(2R)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid is unique due to the combination of its fluorinated structure and the presence of a methyl group. This combination imparts distinct properties such as high thermal stability, resistance to degradation, and specific reactivity patterns, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(2R)-3,3,4,4,4-pentafluoro-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O2/c1-2(3(11)12)4(6,7)5(8,9)10/h2H,1H3,(H,11,12)/t2-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITCRFUNNGTOFX-UWTATZPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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